molecular formula C17H13ClF2N2OS B5160763 1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride

1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride

Cat. No.: B5160763
M. Wt: 366.8 g/mol
InChI Key: GJDAFTGZEVPFOO-UHFFFAOYSA-N
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Description

1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride is a compound of significant interest in various fields of scientific research This compound features a thiazole ring substituted with a difluorophenyl group, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-difluoroaniline with thiourea under acidic conditions.

    Substitution Reaction: The thiazole ring is then subjected to a substitution reaction with 3-bromoacetophenone to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This compound can modulate the activity of enzymes involved in cell signaling, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride stands out due to its unique combination of a thiazole ring and a difluorophenyl group, which imparts distinct chemical properties and potential biological activities

Properties

IUPAC Name

1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS.ClH/c1-10(22)11-3-2-4-13(7-11)20-17-21-16(9-23-17)14-6-5-12(18)8-15(14)19;/h2-9H,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDAFTGZEVPFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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